

In Vitro Potency and IC50 of COH34: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: COH34

Cat. No.: B15062571

[Get Quote](#)

This technical guide provides an in-depth overview of the in vitro potency and IC50 value of **COH34**, a potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and application of this compound in cancer therapy and DNA damage response research.

Quantitative Data Summary

COH34 demonstrates high potency and specific binding to its target, PARG. The key quantitative metrics for its in vitro activity are summarized below.

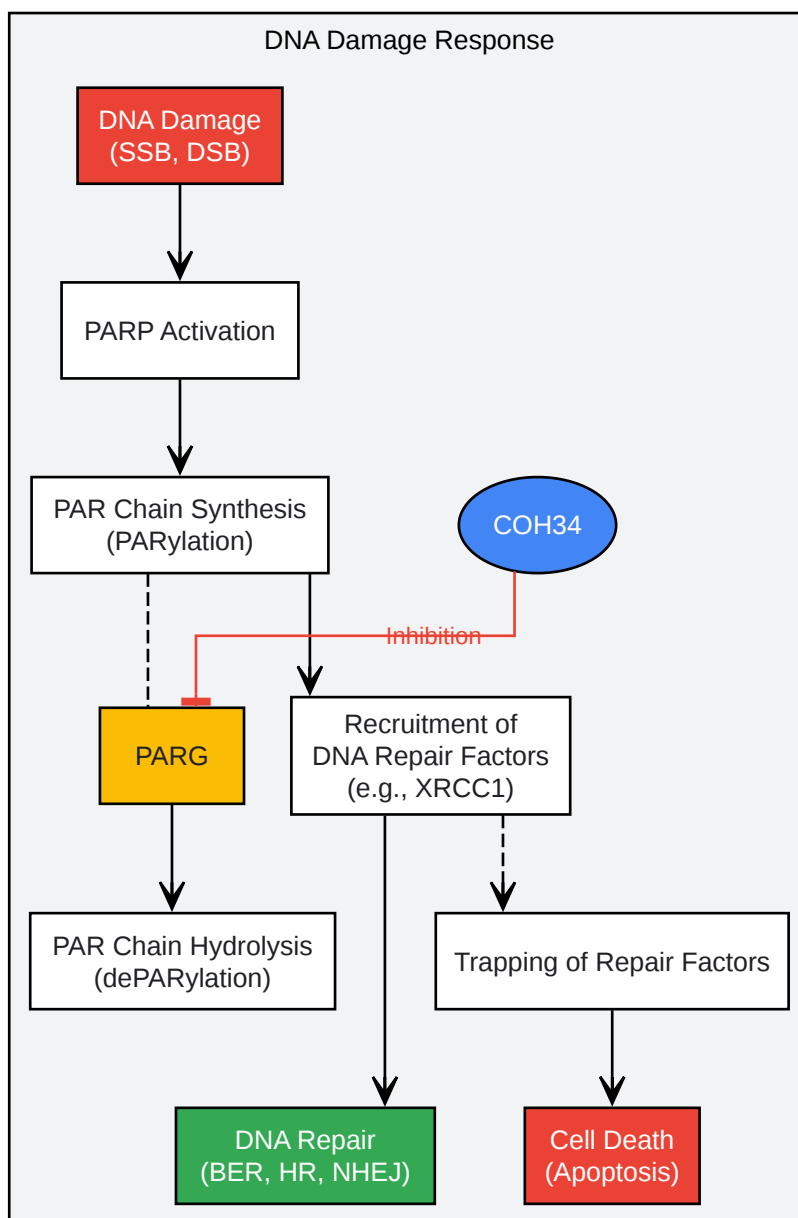
Parameter	Value	Target	Notes
IC50	0.37 nM	PARG	The half-maximal inhibitory concentration, indicating high potency. [1] [2] [3] [4] [5]
Kd	0.547 μ M	Catalytic Domain of PARG	The dissociation constant, indicating strong binding affinity to the enzyme's active site. [1] [2] [5]

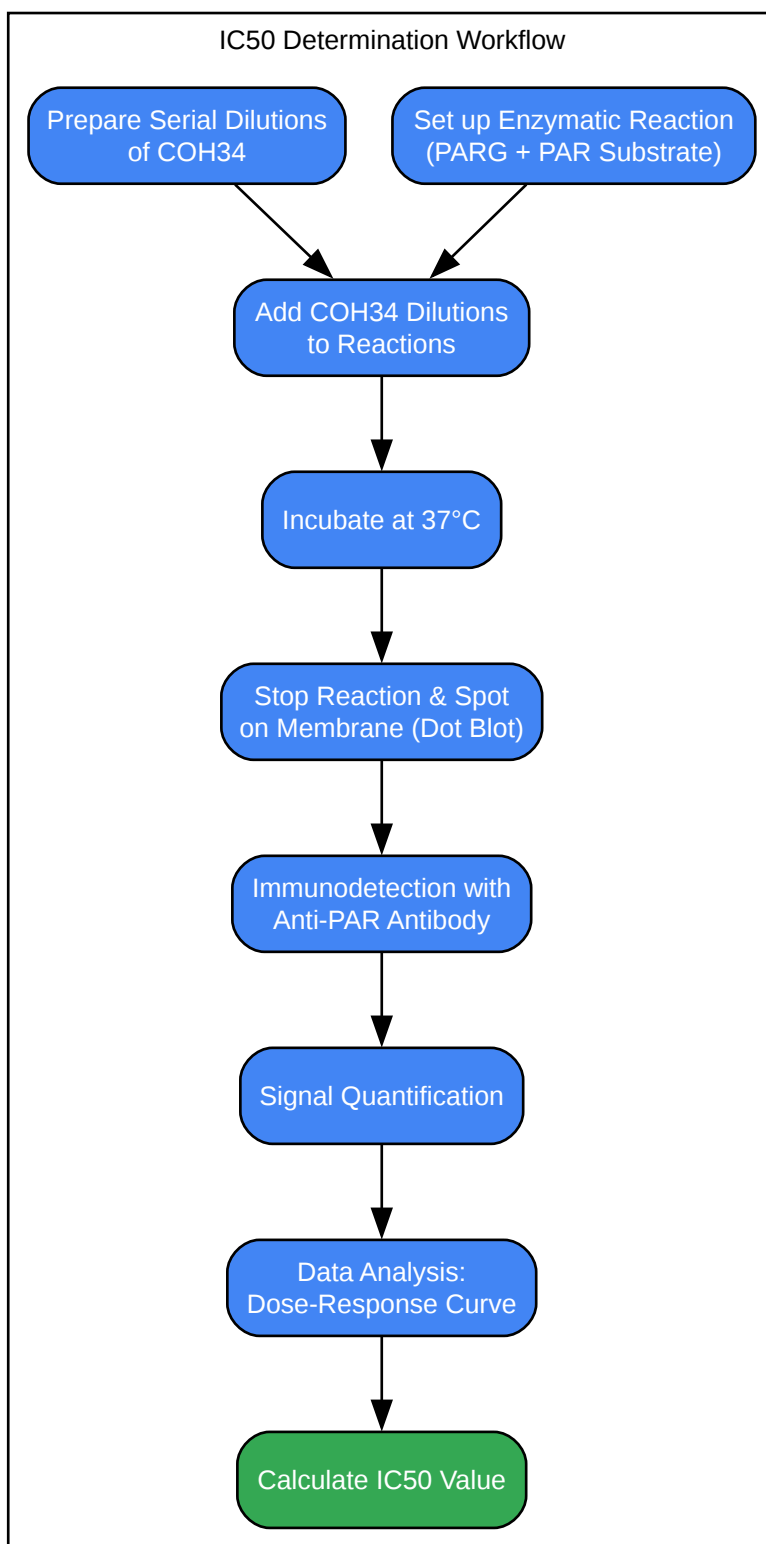
Mechanism of Action

COH34 functions as a highly potent and specific inhibitor of poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains. [1][2][4][6] By binding to the catalytic domain of PARG, **COH34** prevents the hydrolysis of PAR, leading to its accumulation at sites of DNA damage. [1][3][6] This prolonged PARylation traps DNA repair factors at the lesions, disrupting the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs). [3][7] This mechanism of action makes **COH34** particularly effective in inducing lethality in cancer cells with existing DNA repair defects and in overcoming resistance to PARP inhibitors. [1][2][6]

Signaling Pathway

COH34's inhibition of PARG directly impacts the DNA Damage Response (DDR) pathway. Upon DNA damage, PARP enzymes synthesize PAR chains on various proteins to recruit DNA repair machinery. PARG normally reverses this process, allowing the repair factors to cycle off and complete the repair. By inhibiting PARG, **COH34** sustains the PAR signal, which affects multiple DNA repair pathways including Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). [3][7][8]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. COH-34 | poly(ADP-ribose) glycohydrolase (PARG) inhibitor | 906439-72-3 | InvivoChem [invivochem.com]
- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Targeting dePARylation selectively suppresses DNA repair-defective and PARP inhibitor-resistant malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In Vitro Potency and IC50 of COH34: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15062571#in-vitro-potency-and-ic50-value-of-coh34\]](https://www.benchchem.com/product/b15062571#in-vitro-potency-and-ic50-value-of-coh34)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com